Cytotoxicity vs Tetracaine in Colo-205
Anticancer agent 100 (Compound 2f) exhibits a 2.6-fold improvement in cytotoxic potency against Colo-205 cells relative to the parent compound tetracaine. The IC₅₀ value of 2f is 50.0 μM at 24 hours, compared to 129.2 μM for tetracaine under identical MTT assay conditions [1]. The 4-chlorophenyl substituent on the hydrazide-hydrazone moiety is critical for this activity; the same substituent in the ortho (2d) or meta (2e) position yields IC₅₀ >400 μM, demonstrating the exquisite positional specificity required for activity [2]. Notably, 2f maintains activity at 48 hours (IC₅₀ = 46.0 μM), whereas many analogs show complete loss of activity beyond 24 hours [3].
| Evidence Dimension | Cytotoxic potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 50.0 μM (24 h); IC₅₀ = 46.0 μM (48 h) |
| Comparator Or Baseline | Tetracaine: IC₅₀ = 129.2 μM (24 h); Compound 2d (2-Cl): IC₅₀ >400 μM; Compound 2e (3-Cl): IC₅₀ >400 μM |
| Quantified Difference | 2.6-fold more potent than tetracaine; >8-fold more potent than positional isomers |
| Conditions | Colo-205 human colorectal adenocarcinoma cell line; MTT assay; 24 h and 48 h incubation |
Why This Matters
For researchers studying colorectal cancer models, Anticancer agent 100 provides a validated potency threshold that distinguishes it from inactive or less potent tetracaine derivatives, reducing the risk of selecting an ineffective analog.
- [1] Han Mİ, İmamoğlu N. ACS Omega. 2023;8(10):9198-9211. p. 9202: 'Tetracaine showed anticancer activity against the Colo-205... cell lines with IC50 values 129.2 and 117.4 μM, respectively, for 24 h.' View Source
- [2] Han Mİ, İmamoğlu N. Table 1. IC50 Results (μM) of the Novel Tetracaine Compounds (2a–t). ACS Omega. 2023;8(10):9198-9211. View Source
- [3] Han Mİ, İmamoğlu N. ACS Omega. 2023;8(10):9198-9211. p. 9202: 'For 48 h, compounds 2f and 2m showed anticancer activity with IC50 values 46.0 and 17.0 μM, respectively.' View Source
